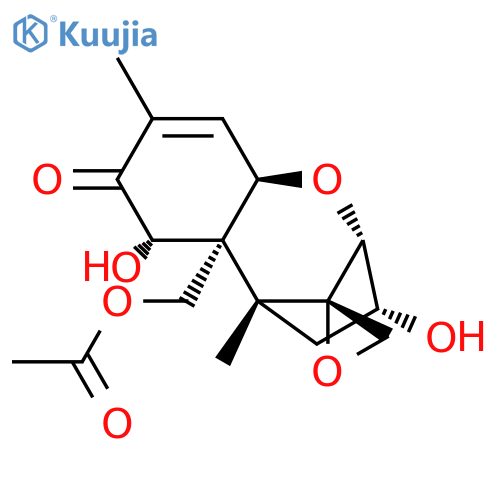

Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol

,

Journal of Organic Chemistry,

1988,

53(16),

3860-2